2,3,4,5-Tetramethylthiophene
Overview
Description
2,3,4,5-Tetramethylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. This compound is characterized by the presence of four methyl groups attached to the thiophene ring at positions 2, 3, 4, and 5. The molecular formula of this compound is C8H12S, and it has a molecular weight of 140.25 g/mol . Thiophene derivatives, including this compound, are known for their diverse applications in various fields such as material science, medicinal chemistry, and organic electronics .
Mechanism of Action
Target of Action
It has been found to interact with transition metal complexes . The compound’s role in these interactions is still under investigation.
Mode of Action
The mode of action of 2,3,4,5-Tetramethylthiophene involves its interaction with transition metal complexes. It has been observed that a two-electron chemical reduction of a complex containing this compound leads to the formation of a previously unobserved bonding mode for thiophenes . This suggests that this compound may have unique reactivity compared to other thiophenes.
Biochemical Pathways
It has been suggested that the compound may be involved in the oxygenation of certain complexes
Result of Action
It has been observed that the compound can undergo unique reactions with transition metal complexes , suggesting that it may have unique effects at the molecular level.
Action Environment
It is known that the compound’s reactivity can be influenced by the presence of certain transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetramethylthiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives. This reaction involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetramethylthiophene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2,3,4,5-Tetramethylthiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2,3,4,5-Tetramethylene-tetrahydrothiophene: A less aromatic compound compared to 2,3,4,5-Tetramethylthiophene.
Thiophene-oxide: A hypervalent derivative of thiophene with different stability and reactivity properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it valuable in the synthesis of specialized materials and bioactive compounds .
Properties
IUPAC Name |
2,3,4,5-tetramethylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S/c1-5-6(2)8(4)9-7(5)3/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYULAUPEFMQEKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162870 | |
Record name | Thiophene, tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14503-51-6 | |
Record name | Tetramethylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14503-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014503516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of a nucleophile like a hydroxide ion affect coordinated 2,3,4,5-tetramethylthiophene in organometallic complexes?
A1: Research suggests that base hydrolysis of a cationic rhodium complex containing coordinated this compound leads to nucleophilic attack at the sulfur atom. [] This attack initiates a ring-opening process, breaking a carbon-sulfur bond and forming an acyl thiolate complex. [] This reaction highlights the activation of thiophene rings towards nucleophilic attack upon coordination to a metal center. You can find more details in this research paper: .
Q2: Can this compound act as a diene in Diels-Alder reactions?
A2: While this compound itself is not a suitable diene for Diels-Alder reactions, its oxidized form, this compound dioxide, can participate as a diene. [] Interestingly, studies on antibody-catalyzed Diels-Alder reactions revealed that this tetramethyl derivative did not show detectable acceleration with N-ethylmaleimide, unlike the tetrabromothiophene dioxide. [] This suggests a crucial role of electronic factors and transition state stabilization in the enzyme's catalytic activity. For more information, refer to this research: .
Q3: Is it possible to selectively deuterate the methyl groups of this compound?
A4: Yes, selective deuteration of the methyl groups in this compound can be achieved through the decomposition of its ruthenium complex, ((TMT)Ru(D2O)3)(OTf)2, in D2O at elevated temperatures. [] This process leads to the formation of ((TMT)2Ru)2+, where the 2,5-methyl groups undergo selective deuterium exchange. [] This selective deuteration offers valuable insights into the reactivity and potential applications of this compound and its derivatives. Learn more about this process in the following research paper: .
Q4: Can electrochemistry be used to functionalize this compound?
A5: Electrooxidation of this compound in the presence of sodium cyanide provides a route to introduce cyano and methoxy groups onto the thiophene ring. [] This reaction yields a mixture of 2,5-dihydro-2,3,4,5-tetramethylthiophene-2,5-dicarbonitrile and 2,5-dihydro-5-methoxy-2,3,4,5-tetramethylthiophene-2-carbonitrile. [] This electrochemical approach offers a valuable tool for synthesizing functionalized thiophene derivatives with potential applications in materials science and organic synthesis. Explore the details of this method in the following paper: .
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